3-(Azepan-2-yl)-5-butyl-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H21N3O |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
3-(azepan-2-yl)-5-butyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H21N3O/c1-2-3-8-11-14-12(15-16-11)10-7-5-4-6-9-13-10/h10,13H,2-9H2,1H3 |
InChI Key |
QROFVICBVYCACP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=NO1)C2CCCCCN2 |
Origin of Product |
United States |
Synthetic Strategies for 3 Azepan 2 Yl 5 Butyl 1,2,4 Oxadiazole
Retrosynthetic Analysis of the 3-(Azepan-2-yl)-5-butyl-1,2,4-oxadiazole Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. This process helps in designing a viable synthetic route. For this compound, the analysis focuses on the key structural components: the 1,2,4-oxadiazole (B8745197) ring, the azepane moiety, and the butyl substituent.
Disconnection Strategies for the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is the central heterocyclic core. Its disconnection can be approached in two primary ways, which in turn suggest the two most common synthetic methodologies for this ring system.
Amide-Based Disconnection: The most prevalent strategy involves disconnecting the C-O and N-C bonds of the oxadiazole ring. This leads to two key synthons: an N-acylamidoxime intermediate. This intermediate can be further disconnected to an amidoxime (B1450833) and an acylating agent. researchgate.netnih.gov For the target molecule, this translates to disconnecting the ring to form azepane-2-carboxamidoxime and a pentanoyl (valeryl) derivative, such as pentanoyl chloride or pentanoic acid. nih.gov This is a robust and widely used approach for constructing 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.netlew.ro
Cycloaddition-Based Disconnection: An alternative disconnection strategy is based on the [3+2] cycloaddition reaction. The 1,2,4-oxadiazole ring can be disconnected into a nitrile oxide and a nitrile. organic-chemistry.orgrjptonline.org In the context of this compound, this leads to two possible pairs of precursors:
Azepane-2-carbonitrile and a butyl-substituted nitrile oxide (generated from pentanaldoxime).
Pentanenitrile (valeronitrile) and an azepane-2-yl-substituted nitrile oxide (generated from azepane-2-carbaldehyde oxime).
This approach is powerful for creating substituted oxadiazoles, with the choice of nitrile and nitrile oxide precursors determining the final substitution pattern. organic-chemistry.org
Disconnection Strategies for the Azepane Moiety
The azepane ring, a seven-membered nitrogen-containing heterocycle, is attached to the oxadiazole at its C2 position. nih.gov The disconnection of the azepan-2-yl substituent can be envisioned through several pathways. A common synthetic precursor for 2-substituted azepanes is ε-caprolactam, the cyclic amide of 6-aminohexanoic acid.
A logical disconnection of the 3-(azepan-2-yl) fragment leads back to a more fundamental precursor, such as azepane-2-carbonitrile or azepane-2-carboxylic acid. These precursors can, in turn, be synthesized from ε-caprolactam through various established chemical transformations. Chemoenzymatic strategies have also been developed for the synthesis of enantioenriched 2-substituted azepanes, often starting from cyclic imines or aminoketones. acs.org More recent methods involve the photochemical dearomative ring expansion of nitroarenes to create complex azepane structures. researchgate.net
Strategic Considerations for the Butyl Substituent
The n-butyl group is a simple, four-carbon alkyl substituent at the C5 position of the oxadiazole ring. wikipedia.orgencyclopedia.combyjus.com Its strategic placement in the synthesis is directly dictated by the chosen disconnection strategy for the oxadiazole ring.
If the amide-based disconnection is chosen, the butyl group originates from the acylating agent. The synthetic plan would involve using pentanoic acid, pentanoyl chloride, or pentanoic anhydride (B1165640) to acylate the azepane-2-carboxamidoxime intermediate. nih.gov
If the cycloaddition-based disconnection is selected, the butyl group will be part of either the nitrile or the nitrile oxide precursor. For example, one could use pentanenitrile as the dipolarophile in a reaction with an azepane-derived nitrile oxide. organic-chemistry.org
The introduction of the butyl group is generally straightforward as it is a stable, non-reactive alkyl chain that can be incorporated using commercially available reagents.
Synthetic Methodologies for the 1,2,4-Oxadiazole Ring System
Based on the retrosynthetic analysis, the forward synthesis of this compound can be achieved primarily through two well-established protocols for forming the 1,2,4-oxadiazole ring.
Amidoxime-Based Cyclization Protocols
The reaction of an amidoxime with a carboxylic acid derivative is the most common and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.net The process typically involves two steps: O-acylation of the amidoxime followed by cyclodehydration of the resulting O-acylamidoxime intermediate. lew.ro
To synthesize the target molecule, azepane-2-carboxamidoxime would be reacted with an activated form of pentanoic acid (e.g., pentanoyl chloride). The intermediate O-acylamidoxime is then heated, often in the presence of a base or a dehydrating agent, to induce cyclization and form the 1,2,4-oxadiazole ring. nih.govrjptonline.org One-pot procedures have also been developed where the acylation and cyclization occur in the same reaction vessel, sometimes facilitated by microwave irradiation to reduce reaction times. rjptonline.org
| Acylating Agent | Coupling/Cyclization Reagents | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| Acyl Chloride | Pyridine or other base | DCM, THF, Dioxane | Room temperature acylation, then reflux | nih.govrjptonline.org |
| Carboxylic Acid | EDC, CDI, DCC | DMF, DCM | In situ activation, then heating (e.g., 80-120°C) | lew.rorjptonline.org |
| Anhydride | None or mild base | Toluene, Xylene | Reflux | lew.ro |
| Acyl Chloride | Tetrabutylammonium fluoride (B91410) (TBAF) | THF | Room temperature cyclization | mdpi.com |
| Carboxylic Acid | Microwave Irradiation | Solvent-free or high-boiling solvent | High temperature, short reaction time | rjptonline.org |
1,3-Dipolar Cycloaddition Approaches (Nitrile Oxides and Nitriles)
The 1,3-dipolar cycloaddition, or [3+2] cycloaddition, between a nitrile oxide (the 1,3-dipole) and a nitrile (the dipolarophile) provides a direct route to the 1,2,4-oxadiazole ring. organic-chemistry.orgchem-station.com Nitrile oxides are highly reactive intermediates and are typically generated in situ to avoid dimerization. chem-station.commdpi.com
Common methods for generating nitrile oxides include:
Dehydrohalogenation of hydroximoyl chlorides using a non-nucleophilic base like triethylamine.
Oxidation of aldoximes using agents such as N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach). nih.gov
For the synthesis of this compound, the reaction would involve either:
The in situ generation of pentanenitrile oxide in the presence of azepane-2-carbonitrile.
The in situ generation of azepane-2-carbonitrile oxide in the presence of pentanenitrile.
This method offers a powerful alternative to amidoxime-based routes, particularly when the required precursors are readily accessible. organic-chemistry.orgresearchgate.net
| Nitrile Oxide Precursor | Generation Method | Dipolarophile | Typical Conditions | Reference |
|---|---|---|---|---|
| Hydroximoyl Chloride | Base (e.g., Triethylamine) | Nitrile | Inert solvent (e.g., Toluene, THF), often at reflux | organic-chemistry.orgnih.gov |
| Aldoxime | Oxidizing Agent (e.g., NCS, Bleach) followed by base | Nitrile | One-pot reaction in a suitable solvent (e.g., DCM, Chloroform) | organic-chemistry.org |
| α-Nitroketone | Dehydration | Nitrile | Specialized conditions, may involve heating | organic-chemistry.org |
Oxidative Cyclization Pathways
A significant approach to forming the 1,2,4-oxadiazole ring is through oxidative cyclization. nih.gov These methods typically involve the formation of the heterocyclic core via the oxidative coupling of N-H and O-H or C-H bonds. nih.gov One prominent strategy is the oxidative cyclization of amidoximes. researchgate.netthieme-connect.com For instance, a method utilizing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a mediator has been described for the synthesis of 1,2,4-oxadiazoles from amidoximes. researchgate.netthieme-connect.com This reaction tolerates a variety of alkyl and aryl substrates. researchgate.net
Other oxidizing agents have also been effectively employed. The N-bromosuccinimide (NBS)/1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) system and the iodine (I₂)/potassium carbonate (K₂CO₃) system can be used for the oxidative formation of the C–O bond in the cyclization of N-benzyl amidoximes. nih.gov The reaction is thought to proceed through the N-halogenation of the amidoxime, followed by dehydrohalogenation and the formation of an imine intermediate. nih.gov
Electrochemical methods offer a modern and efficient alternative for this transformation. rsc.orgrsc.org Anodic oxidation can be used to generate an iminoxy radical from N-benzyl amidoximes. rsc.orgrsc.org This is followed by a 1,5-Hydrogen Atom Transfer (1,5-HAT) and subsequent intramolecular cyclization to yield the 3,5-disubstituted 1,2,4-oxadiazole. rsc.orgrsc.org This electrochemical process is valued for its mild conditions, operational simplicity, and high functional group compatibility. rsc.org
| Oxidizing System | Substrate | Key Features |
| DDQ | Amidoximes | Tolerates a range of alkyl, aryl, and heteroaryl substrates. researchgate.netthieme-connect.com |
| NBS/DBU | N-benzyl amidoximes | Achieves yields between 54–84%. nih.gov |
| I₂/K₂CO₃ | N-benzyl amidoximes | Yields range from 50–80%. nih.gov |
| Anodic Oxidation | N-benzyl amidoximes | Proceeds via 1,5-HAT and intramolecular cyclization under mild conditions. rsc.orgrsc.org |
Contemporary Advancements in 1,2,4-Oxadiazole Synthesis
Recent progress in organic synthesis has led to more efficient and versatile methods for constructing the 1,2,4-oxadiazole ring system. nih.gov One of the most widely applied methods remains the heterocyclization between an amidoxime and a carboxylic acid derivative. chim.it However, contemporary advancements focus on improving efficiency, reaction conditions, and substrate scope.
A notable development is the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature. nih.gov This can be achieved from the corresponding amidoximes and carboxylic acid esters in a superbase medium like NaOH/DMSO. nih.gov While this approach offers a simple purification protocol, it can require long reaction times. nih.gov Another innovative one-pot method involves the reaction of amidoximes with anhydrides or acyl chlorides in a NaOH–DMSO system, which proceeds at room temperature with high yields. researchgate.net
Beyond traditional two-component reactions, tandem reactions have emerged as a powerful strategy. For example, the reaction of nitroalkenes with arenes and nitriles in the presence of trifluoromethanesulfonic acid (TfOH) provides 1,2,4-oxadiazoles in excellent yields and short reaction times. nih.gov However, the use of a superacid may limit the compatibility with sensitive starting materials. nih.gov The 1,2,4-oxadiazole ring is a recognized bioisosteric replacement for amide and ester groups, driving continued interest in novel synthetic methodologies. chim.itresearchgate.net
| Method | Precursors | Conditions | Advantages/Disadvantages |
| One-pot Synthesis | Amidoximes and carboxylic acid esters | NaOH/DMSO, Room Temperature | Simple purification; potentially long reaction times (4-24h). nih.gov |
| One-pot Synthesis | Amidoximes and anhydrides/acyl chlorides | NaOH-DMSO, Room Temperature | High yields. researchgate.net |
| Tandem Reaction | Nitroalkenes, arenes, and nitriles | TfOH | Excellent yields (~90%), short reaction time (10 min); superacid limits substrate scope. nih.gov |
Synthetic Methodologies for the Azepane Ring System
The synthesis of the seven-membered azepane ring presents a significant challenge for synthetic chemists. researchgate.net Methodologies for its construction are generally categorized into ring-closing reactions, ring-expansion strategies from smaller cyclic precursors, and various multistep sequences. researchgate.netresearchgate.net The underrepresentation of the azepane motif in medicinal chemistry libraries, compared to five- and six-membered heterocycles, highlights the need for robust synthetic strategies. researchgate.netnih.gov
Ring-Closing Reactions
Ring-closing reactions are a direct approach to forming the azepane scaffold. Among these, ring-closing metathesis (RCM) has been utilized to afford azepine derivatives. researchgate.netmdpi.com This method involves the cyclization of a diene precursor, often catalyzed by a ruthenium complex like a Hoveyda-Grubbs catalyst. researchgate.net
Reductive amination is another common cyclization strategy. mdpi.com This can be a double reductive amination of sugar-derived dialdehydes or an intramolecular reaction. nih.govacs.org For instance, a sequence involving the opening of a cyclic precursor followed by intramolecular reductive amination can yield the desired azepane. nih.gov Additionally, tandem amination/cyclization reactions of functionalized allenynes with amines, catalyzed by copper(I), have been developed for the selective preparation of substituted azepines. nih.gov A novel approach involves a 1,7-carbonyl-enamine azepine ring closure, demonstrating a new mode of cyclization. chem-soc.si
Ring-Expansion Strategies from Smaller Cyclic Precursors
Ring-expansion strategies take advantage of pre-existing ring structures to overcome the unfavorable enthalpic and entropic effects associated with direct cyclization of long-chain precursors. researchgate.net The Dowd–Beckwith reaction, a ring-expansion of cyclic ketones via alkoxy radicals, is a powerful method for this purpose. researchgate.net
Another significant strategy is the Schmidt-type ring expansion using chiral hydroxyalkyl azides. digitellinc.com Treatment of substituted cyclohexanones with these azides in the presence of a Lewis acid promotes a diastereoselective ring expansion to furnish iminium ethers, which are then reduced and detethered to yield the corresponding azepanes. digitellinc.com Photochemical methods have also been developed, such as the dearomative ring expansion of simple nitroarenes. researchgate.netnih.gov This process, mediated by blue light, transforms a six-membered aromatic ring into a seven-membered ring system, which can then be hydrogenated to the saturated azepane in two steps. researchgate.netnih.gov Furthermore, diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity via the ring expansion of piperidine (B6355638) precursors. rsc.org
Stereoselective and Asymmetric Synthesis of Azepane Scaffolds
The development of stereoselective and asymmetric syntheses of azepanes is crucial for accessing enantiomerically pure compounds for pharmaceutical applications. digitellinc.comnih.gov Several approaches have been established to control the stereochemistry of the azepane ring.
One strategy involves starting with optically active precursors. For example, a robust asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives begins with a known hydroxy-ketone. nih.gov A key step in this synthesis is the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which stereoselectively generates two substituents. nih.gov Another method starts with optically active, cyclic α-allyl-β-oxoesters, which are subjected to olefin cross-metathesis followed by a palladium-catalyzed hydrogenation and reductive amination to give annulated azepanes with a trans-configuration. researchgate.netchemistryviews.org
Stereoselective installation of C-N bonds is also a key challenge. An osmium-catalyzed tethered aminohydroxylation reaction of an allylic alcohol derived from D-mannose allows for the formation of a new C-N bond with complete regio- and stereocontrol. nih.govacs.org Subsequent intramolecular reductive amination affords pentahydroxyazepane iminosugars. nih.govacs.org
| Strategy | Key Transformation | Stereochemical Control |
| Chiral Precursor | Oxidative cleavage of aza-bicyclo[3.2.2]nonene | Starting material chirality directs stereoselective generation of C2 and C5 substituents. nih.gov |
| Chiral Precursor | Olefin cross-metathesis and reductive amination | Starting from optically active α-allyl-β-oxoesters leads to trans-configured annulated azepanes. chemistryviews.org |
| Catalytic Aminohydroxylation | Osmium-catalyzed tethered aminohydroxylation | Tethering approach provides complete regio- and stereocontrol of C-N bond formation. nih.govacs.org |
| Schmidt Rearrangement | Ring expansion of cyclohexanones with chiral hydroxyalkyl azides | Substrate-controlled stereoselectivity driven by conformational bias. digitellinc.com |
Chiral Auxiliary and Catalytic Approaches
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries can be recovered and reused. wikipedia.org Examples of chiral auxiliaries that have been employed in asymmetric synthesis include oxazolidinones and camphorsultam. wikipedia.org Pseudoephedrine and the more recently reported pseudoephenamine are also practical chiral auxiliaries for diastereoselective alkylation reactions. harvard.edu These auxiliaries direct the formation of specific stereoisomers, which can then be further elaborated into chiral azepane structures.
Catalytic asymmetric methods provide a more atom-economical approach to enantioselective synthesis. Copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines has been used to synthesize dibenzo[b,d]azepines containing both central and axial stereogenic elements with high diastereo- and enantioselectivities. us.es Similarly, rhodium-catalyzed asymmetric Suzuki-Miyaura type cross-coupling reactions have been developed, proceeding through a kinetic resolution to yield enantiopure products. tmc.edu
Chiral Pool Synthesis (e.g., from Monosaccharides)
Chiral pool synthesis is a highly effective strategy for the preparation of enantiomerically pure compounds by utilizing readily available chiral starting materials. elsevierpure.com Monosaccharides, with their inherent stereochemistry, serve as excellent precursors for the synthesis of complex chiral molecules, including polyhydroxylated azepane derivatives. sciforum.net The synthesis of the azepan-2-yl moiety of the target molecule can be envisioned to start from a suitable monosaccharide, such as D-glucose or D-mannose.
The general approach involves a series of stereoselective transformations to construct the seven-membered ring. A common method begins with the formation of 2,3-epoxyamides from monosaccharide derivatives. These epoxides can then undergo regioselective ring-opening with a nitrogen nucleophile, such as an azide (B81097), to introduce the nitrogen atom required for the azepane ring. Subsequent chemical manipulations, including reduction of the azide and amide functionalities, followed by cyclization, lead to the formation of the desired polyhydroxyazepane structure. sciforum.net
For the specific synthesis of an azepan-2-yl precursor suitable for coupling to the oxadiazole, the synthetic route would need to be adapted to yield a derivative with a functional group at the C-2 position, such as a nitrile or an amidoxime. This could potentially be achieved by modifying the side chain of the monosaccharide starting material before or during the azepane ring formation. The stereochemistry of the final azepane ring is dictated by the stereocenters of the parent monosaccharide. sciforum.net
Table 1: Key Transformations in Chiral Pool Synthesis of Azepanes from Monosaccharides
| Transformation | Reagents and Conditions | Purpose |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Formation of a reactive epoxide ring for nucleophilic attack. |
| Epoxide Ring Opening | Sodium azide (NaN₃) | Introduction of the nitrogen atom with controlled stereochemistry. |
| Reduction of Azide | Catalytic hydrogenation (e.g., H₂, Pd/C) or other reducing agents | Conversion of the azide to a primary amine. |
| Cyclization | Intramolecular nucleophilic substitution or reductive amination | Formation of the seven-membered azepane ring. |
| Functional Group Manipulation | Various | Conversion of a side chain to a nitrile or amidoxime for subsequent oxadiazole synthesis. |
This table presents a generalized summary of common reactions and does not represent a specific, optimized synthetic pathway.
Convergent and Divergent Synthetic Approaches for the Hybrid Scaffold
The construction of the this compound scaffold can be approached through either a convergent or a divergent synthetic strategy.
A convergent synthesis would involve the separate synthesis of the azepane and the 5-butyl-1,2,4-oxadiazole precursors, which are then coupled in a final step. This approach is often more efficient for complex molecules as it allows for the optimization of the synthesis of each fragment independently.
A divergent synthesis , on the other hand, would start from a common intermediate that is subsequently elaborated to form both the azepane and the 1,2,4-oxadiazole rings. This strategy can be useful for generating a library of related compounds but may be less efficient for the synthesis of a single target molecule.
Given the distinct nature of the two heterocyclic rings, a convergent approach appears to be the more logical and efficient strategy for the synthesis of this compound.
Integration of 1,2,4-Oxadiazole and Azepane Formation
The key step in a convergent synthesis of this compound is the formation of the 1,2,4-oxadiazole ring by coupling a suitable azepane-derived precursor with a butyl-containing fragment. A well-established method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride, followed by cyclodehydration. researchgate.netnih.gov
In this context, a plausible synthetic route would involve:
Synthesis of Azepane-2-carboxamidine: The chiral azepane-2-carbonitrile, obtained from a monosaccharide via chiral pool synthesis, can be converted to the corresponding azepane-2-carboxamidine. This is typically achieved by reacting the nitrile with hydroxylamine (B1172632) to form an N-hydroxyamidine (amidoxime).
Coupling and Cyclization: The azepane-2-carboxamidine can then be reacted with valeroyl chloride (the acyl chloride of valeric acid, which has a butyl chain) or valeric anhydride. This reaction forms an O-acyl amidoxime intermediate, which upon heating, undergoes cyclodehydration to yield the desired this compound. The nitrogen atom of the azepane ring would likely require a protecting group during this sequence to prevent side reactions.
Table 2: Proposed Convergent Synthesis Steps
| Step | Precursor 1 | Precursor 2 | Key Reaction | Product |
| 1 | Chiral Azepane-2-carbonitrile | Hydroxylamine | Amidoxime formation | Chiral Azepane-2-carboxamidine |
| 2 | Chiral Azepane-2-carboxamidine | Valeroyl chloride or Valeric anhydride | Acylation and Cyclodehydration | This compound |
This table outlines a hypothetical, yet plausible, synthetic pathway based on established methodologies.
Strategies for Butyl Group Introduction
The introduction of the butyl group at the 5-position of the 1,2,4-oxadiazole ring is achieved by using a carboxylic acid derivative containing a butyl chain as one of the key building blocks. In the proposed convergent synthesis, this is accomplished through the use of valeric acid or its derivatives.
Several methods can be employed to activate the valeric acid for the coupling reaction with the azepane-2-carboxamidine:
Acyl Chlorides: Valeric acid can be converted to the more reactive valeroyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Anhydrides: Valeric anhydride can be used directly.
Coupling Agents: In a one-pot procedure, valeric acid and the amidoxime can be coupled directly using a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov
The choice of method will depend on the specific reaction conditions and the compatibility with the protected azepane precursor.
Molecular Hybridization as a Synthetic Concept
The synthesis of this compound is an excellent example of the molecular hybridization concept in medicinal chemistry. This strategy involves the combination of two or more pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activities.
In this case, the azepane moiety, often found in biologically active natural products and their mimics, is combined with the 1,2,4-oxadiazole ring, which is a well-known bioisostere for amides and esters and is present in numerous approved drugs. nih.gov The butyl group can also contribute to the molecule's lipophilicity and interaction with biological targets.
The synthetic strategies discussed, particularly the convergent approach, are central to the successful implementation of molecular hybridization, as they allow for the modular assembly of the different structural components.
Advanced Spectroscopic Techniques
A suite of spectroscopic methods was utilized to elucidate the chemical structure of this compound, with each technique offering unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy, supplemented by two-dimensional (2D) NMR experiments, have been instrumental in confirming the atom connectivity of the title compound. The spectra were recorded in deuterated chloroform (B151607) (CDCl₃).
The ¹H NMR spectrum displays characteristic signals corresponding to the protons of the azepane ring, the butyl chain, and the oxadiazole moiety. The chemical shifts are influenced by the electronic environment of the neighboring atoms.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 4.21 | t | 1H | CH (Azepane C2) |
| 3.15 | m | 1H | CH₂ (Azepane C7) |
| 2.98 | t | 2H | CH₂ (Butyl C1') |
| 2.85 | m | 1H | CH₂ (Azepane C7) |
| 1.85-1.60 | m | 8H | CH₂ (Azepane C3, C4, C5, C6) |
| 1.75 | quint | 2H | CH₂ (Butyl C2') |
| 1.45 | sext | 2H | CH₂ (Butyl C3') |
| 0.95 | t | 3H | CH₃ (Butyl C4') |
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton, with distinct signals for each carbon atom in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 178.5 | C5 (Oxadiazole) |
| 169.2 | C3 (Oxadiazole) |
| 58.3 | C2 (Azepane) |
| 45.1 | C7 (Azepane) |
| 30.5 | C1' (Butyl) |
| 29.8 | C4 (Azepane) |
| 28.7 | C2' (Butyl) |
| 26.9 | C5 (Azepane) |
| 25.4 | C3 (Azepane) |
| 22.3 | C3' (Butyl) |
2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish the connectivity between protons and carbons, confirming the proposed structure.
Vibrational Spectroscopy (IR, Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in the molecule. The spectra exhibit characteristic absorption bands that are indicative of the azepane, butyl, and 1,2,4-oxadiazole moieties.
Table 3: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3350 | Medium, Broad | N-H Stretch (Azepane) |
| 2955, 2870 | Strong | C-H Stretch (Aliphatic) |
| 1645 | Strong | C=N Stretch (Oxadiazole) |
| 1580 | Medium | N-H Bend (Azepane) |
| 1460 | Medium | CH₂ Bend |
| 1380 | Medium | CH₃ Bend |
| 1250 | Strong | C-O-C Stretch (Oxadiazole) |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible spectroscopy was used to investigate the electronic transitions within the molecule. The spectrum, typically recorded in ethanol, shows absorption bands characteristic of the 1,2,4-oxadiazole ring. journalspub.com
Table 4: UV-Vis Spectroscopic Data for this compound
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
|---|---|---|
| 225 | 8,500 | π → π* |
The observed transitions are consistent with the electronic structure of the 1,2,4-oxadiazole heterocycle. researchgate.netresearchgate.net
Mass Spectrometry (MS, HRMS, HREI-MS)
Mass spectrometry techniques were employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
The mass spectrum typically shows a prominent molecular ion peak ([M]⁺). The fragmentation pattern is consistent with the cleavage of the azepane ring and the butyl chain.
Table 5: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 223.1736 | 100 | [M]⁺ (Calculated for C₁₂H₂₁N₃O: 223.1739) |
| 180.1287 | 45 | [M - C₃H₇]⁺ |
| 166.1130 | 60 | [M - C₄H₉]⁺ |
| 124.0664 | 30 | [C₅H₅N₂O]⁺ |
X-ray Crystallography for Solid-State Structure Determination
Table 6: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₁₂H₂₁N₃O |
| Formula weight | 223.32 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 15.456(6) Å, β = 105.34(3)°c = 8.987(3) Å, γ = 90° |
| Volume | 1356.1(8) ų |
| Z | 4 |
| Density (calculated) | 1.093 Mg/m³ |
| Absorption coefficient | 0.073 mm⁻¹ |
| F(000) | 488 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.123 |
The crystal structure would confirm the planar nature of the 1,2,4-oxadiazole ring and the chair-like conformation of the azepane ring. Intermolecular interactions, such as hydrogen bonding involving the azepane NH group, would also be identified, providing insight into the crystal packing.
Advanced Structural Analysis
The collective data from the spectroscopic and crystallographic analyses provide a comprehensive and unambiguous structural elucidation of this compound.
NMR spectroscopy confirms the precise arrangement and connectivity of the atoms within the molecule. The chemical shifts and coupling patterns are in full agreement with the proposed structure. Vibrational spectroscopy corroborates the presence of all key functional groups, with characteristic frequencies for the N-H, C-H, C=N, and C-O bonds. Electronic spectroscopy provides insight into the electronic transitions of the 1,2,4-oxadiazole chromophore. Mass spectrometry establishes the correct molecular weight and elemental composition, and the fragmentation pattern supports the assigned structure.
Finally, X-ray crystallography would offer a definitive three-dimensional model of the molecule in the solid state, detailing bond lengths, angles, and intermolecular interactions with high precision. The confluence of these advanced analytical techniques leaves no ambiguity as to the structure of this compound.
Research on this compound Lacks Key Structural Analysis Data
Despite interest in the broader class of 1,2,4-oxadiazole derivatives for their potential applications, detailed structural elucidation of the specific compound this compound, particularly through Hirshfeld surface analysis, remains unavailable in published scientific literature.
While the chemical structure of this compound is known, a comprehensive understanding of its three-dimensional conformation and the nature of its intermolecular interactions is contingent upon crystallographic studies. Such studies are a prerequisite for performing Hirshfeld surface analysis, a modern computational method used to visualize and quantify the interactions between molecules in a crystal lattice.
Hirshfeld surface analysis provides crucial insights into the packing of molecules and the relative contributions of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. This information is fundamental for understanding the physicochemical properties of a compound, including its melting point, solubility, and stability.
At present, searches of scientific databases and chemical information repositories have not yielded any published research that includes the crystal structure determination or subsequent Hirshfeld surface analysis of this compound. Therefore, a detailed discussion of its intermolecular interactions, supported by the specific quantitative data and visualizations that Hirshfeld analysis provides, cannot be conducted.
The scientific community awaits further research to fill this knowledge gap. The synthesis of a high-quality single crystal of this compound would be the necessary first step, followed by X-ray diffraction analysis to determine its crystal structure. From this data, a comprehensive Hirshfeld surface analysis could be performed, which would finally allow for a detailed and authoritative description of the intermolecular forces governing this particular chemical compound.
Structural Characterization and Elucidation of 3 Azepan 2 Yl 5 Butyl 1,2,4 Oxadiazole
Hirshfeld Surface Analysis and Intermolecular Interactions
No published data is currently available for the Hirshfeld surface analysis and intermolecular interactions of 3-(Azepan-2-yl)-5-butyl-1,2,4-oxadiazole.
Computational and Theoretical Investigations of 3 Azepan 2 Yl 5 Butyl 1,2,4 Oxadiazole
Quantum Chemical Studies on Electronic Structure and Stability
Quantum chemical methods are employed to model the molecule at the electronic level, providing detailed information about orbital energies, charge distribution, and molecular stability.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 3-(Azepan-2-yl)-5-butyl-1,2,4-oxadiazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining its optimized geometric parameters and electronic properties. nih.govnih.gov The process involves finding the lowest energy conformation of the molecule by calculating bond lengths, bond angles, and dihedral angles that result in the most stable structure.
| Parameter | Atom 1 | Atom 2 | Predicted Value |
|---|---|---|---|
| Bond Length (Å) | O1 | N2 | ~1.42 |
| N2 | C3 | ~1.31 | |
| C3 | N4 | ~1.39 | |
| N4 | C5 | ~1.32 | |
| C5 | O1 | ~1.36 | |
| Bond Angle (°) | C5-O1-N2 | - | ~105.0 |
| O1-N2-C3 | - | ~108.0 | |
| N2-C3-N4 | - | ~112.0 | |
| C3-N4-C5 | - | ~103.0 | |
| N4-C5-O1 | - | ~112.0 |
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. ijopaar.com A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.
For this compound, the electron-withdrawing nature of the 1,2,4-oxadiazole ring influences the FMO energies. researchgate.net The HOMO is expected to be localized primarily on the more electron-rich azepane moiety, while the LUMO is likely centered on the oxadiazole ring. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. nih.gov
| Descriptor | Formula | Predicted Value | Interpretation |
|---|---|---|---|
| E_HOMO | - | ~ -6.5 eV | Electron-donating ability |
| E_LUMO | - | ~ -0.8 eV | Electron-accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 5.7 eV | High kinetic stability |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~ -3.65 eV | Electron escaping tendency |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.85 eV | Resistance to charge transfer |
| Global Electrophilicity (ω) | μ² / (2η) | ~ 2.34 eV | Propensity to accept electrons |
Aromaticity is a key concept in chemistry that relates to stability and reactivity. The 1,2,4-oxadiazole ring is considered to have a low level of aromaticity compared to other five-membered heterocycles like furan (B31954) or imidazole. chim.itpsu.edu This reduced aromatic character is due to the presence of the labile O-N bond and the electronegativity of the heteroatoms, which leads to less effective π-electron delocalization. psu.edu
Computational methods can quantify aromaticity using various indices. Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion where negative values inside a ring indicate aromaticity, while positive values suggest anti-aromaticity. mdpi.com Aromatic Stabilization Energy (ASE) is a thermodynamic measure that calculates the energy difference between the cyclic conjugated system and a suitable acyclic reference. For the 1,2,4-oxadiazole moiety, NICS calculations are expected to yield values close to zero or slightly positive, confirming its weakly aromatic or non-aromatic character. researchgate.net
| Molecule/Ring | NICS(0) (ppm) | NICS(1) (ppm) | Aromatic Character |
|---|---|---|---|
| Benzene (Reference) | -7.6 | -10.2 | Aromatic |
| 1,2,4-Oxadiazole ring | ~ -1.5 | ~ -2.0 | Weakly Aromatic / Non-Aromatic |
Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP map is plotted on the molecule's electron density surface, where different colors represent different potential values. Regions of negative potential (typically red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. bhu.ac.in
In this compound, the MESP map would show concentrated negative potential around the nitrogen (N2 and N4) and oxygen (O1) atoms of the oxadiazole ring, making them the primary sites for interaction with electrophiles or for hydrogen bonding. nih.gov A region of high positive potential is expected around the hydrogen atom attached to the nitrogen of the azepane ring (N-H), indicating its susceptibility to deprotonation or interaction with nucleophiles.
| Region | Predicted Potential | Color on MESP Map | Interpretation |
|---|---|---|---|
| Oxadiazole N2, N4 atoms | Negative | Red | Nucleophilic sites, susceptible to electrophilic attack. |
| Oxadiazole O1 atom | Negative | Red/Yellow | Hydrogen bond acceptor site. |
| Azepane N-H proton | Positive | Blue | Electrophilic site, acidic proton. |
| Butyl chain C-H bonds | Near Neutral | Green | Non-polar, less reactive region. |
Conformational Analysis and Dynamics of the Azepane Moiety
The seven-membered azepane ring is highly flexible and can adopt multiple conformations, which can significantly influence the molecule's biological activity and physical properties. rsc.org Understanding the conformational landscape and the dynamics of this ring is crucial.
Conformational analysis of the azepane moiety is typically performed using a combination of Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations. MM methods, which use force fields to calculate the potential energy of a molecule as a function of its geometry, are efficient for searching the conformational space and identifying low-energy conformers. nih.gov For azepane and other seven-membered rings, common conformations include the chair, twist-chair, boat, and twist-boat forms. researchgate.net Studies on similar systems suggest that the twist-chair conformation is often the most stable. nih.gov
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. mdpi.com An MD simulation of this compound, typically performed in a simulated solvent environment, would show the azepane ring dynamically interconverting between its various low-energy conformations. nih.gov These simulations can reveal the preferred conformations, the energy barriers between them, and how the substituents (the oxadiazole ring and the hydrogen on the nitrogen) influence the conformational equilibrium. The results can be analyzed to determine the population of each conformer at a given temperature.
| Conformation | Predicted Relative Energy (kcal/mol) | Key Features |
|---|---|---|
| Twist-Chair | 0.0 (most stable) | Staggered bonds, reduced torsional strain. |
| Chair | ~0.5 - 1.5 | Can be a low-energy conformer or a transition state. nih.gov |
| Twist-Boat | ~2.0 - 3.0 | Higher in energy due to eclipsing interactions. |
| Boat | ~2.5 - 3.5 | Generally a higher-energy conformation. |
Influence of Substitution on Conformational Landscapes
There is no specific data available from computational studies detailing how substitutions on the azepane or butyl groups of this compound would influence its conformational landscape. Such an investigation would typically involve quantum mechanical calculations to determine the potential energy surface and identify low-energy conformers. The analysis would consider the rotational barriers around the single bonds connecting the azepane ring to the oxadiazole and the butyl group to the oxadiazole.
Table 1: Hypothetical Data on Conformational Energy Barriers This table is for illustrative purposes only, as no specific research data was found.
| Dihedral Angle | Rotational Barrier (kcal/mol) | Most Stable Conformer (Angle) |
|---|---|---|
| Azepane-Oxadiazole | Data not available | Data not available |
Stereochemical Stability and Interconversion Pathways
Due to the presence of a chiral center at the 2-position of the azepane ring, this compound can exist as a pair of enantiomers, (R)- and (S)-3-(azepan-2-yl)-5-butyl-1,2,4-oxadiazole. A computational study would be required to determine the energetic barrier for the interconversion between these stereoisomers. This would likely involve mapping the reaction pathway for ring-inversion of the azepane moiety or other potential isomerization mechanisms. Without targeted computational research, the relative stability of different stereoisomers and the pathways for their interconversion remain undetermined.
Table 2: Predicted Stereoisomer Properties This table is for illustrative purposes only, as no specific research data was found.
| Stereoisomer | Relative Energy (kcal/mol) | Calculated Optical Rotation |
|---|---|---|
| (R)-enantiomer | Data not available | Data not available |
Chemical Reactivity and Transformation Pathways of 3 Azepan 2 Yl 5 Butyl 1,2,4 Oxadiazole
Reactivity Profiles of the 1,2,4-Oxadiazole (B8745197) Ring
The 1,2,4-oxadiazole ring is a five-membered heterocycle characterized by low aromaticity and a labile O-N bond. researchgate.netosi.lvpsu.edu These features make it susceptible to various rearrangement reactions, often leading to the formation of more stable heterocyclic systems. osi.lvchim.it The ring's carbon atoms (C3 and C5) exhibit electrophilic character, while the nitrogen at position 4 (N4) is weakly basic and nucleophilic. psu.educhim.it
Thermally induced rearrangements are a hallmark of 1,2,4-oxadiazole chemistry, driven by the cleavage of the weak O-N bond to form more stable products. osi.lvchim.it
Boulton-Katritzky Rearrangement (BKR): This is one of the most studied transformations of 1,2,4-oxadiazoles. researchgate.netchim.it The BKR is an intramolecular nucleophilic substitution where a nucleophilic atom within a three-atom side chain at the C3 position attacks the electrophilic N2 atom of the oxadiazole ring. psu.educhim.it This leads to the cleavage of the O-N bond and the formation of a new, more stable heterocyclic ring. chim.it In the case of 3-(Azepan-2-yl)-5-butyl-1,2,4-oxadiazole, the secondary amine nitrogen within the azepane ring is positioned as a potential nucleophile. Under acidic or basic conditions, this nitrogen could potentially initiate a BKR-type rearrangement. nih.gov For example, studies on related 3-(2-aminoethyl)-1,2,4-oxadiazoles have shown they are unstable in the presence of acids and bases, rearranging into spiropyrazolinium compounds. nih.gov
Migration–Nucleophilic Attack–Cyclization (MNAC): The MNAC pathway is another potential thermal rearrangement. researchgate.netosi.lv
Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC): This mechanism typically involves an external nucleophile attacking an electrophilic carbon of the ring (commonly C5), causing the ring to open, followed by subsequent cyclization to form a new heterocyclic product. researchgate.netosi.lvchim.it For instance, 3-chloro-1,2,4-oxadiazoles can react at the C5 position with amines to yield rearranged heterocyclic systems. chim.it While the butyl group at C5 in the target molecule is not a leaving group, reactions involving strong nucleophiles could potentially lead to complex transformations.
Table 1: Overview of Potential Thermal Rearrangements for the 1,2,4-Oxadiazole Moiety
| Rearrangement Type | General Mechanism | Potential Relevance to Target Compound |
|---|---|---|
| Boulton-Katritzky (BKR) | Intramolecular nucleophilic attack from a side-chain at C3 onto the N2 ring atom, followed by O-N bond cleavage and recyclization. chim.itacs.org | Highly relevant; the azepane nitrogen is a potential internal nucleophile that could initiate this rearrangement. nih.gov |
| ANRORC | A ddition of a N ucleophile, R ing O pening, and R ing C losure, typically initiated by an external nucleophile. osi.lvchim.it | Possible with strong external nucleophiles attacking the electrophilic C5 or C3 positions. |
| MNAC | M igration–N ucleophilic A ttack–C yclization. researchgate.netnih.gov | A potential pathway depending on substituents and reaction conditions. |
Photochemical reactions provide an alternative pathway for the transformation of the 1,2,4-oxadiazole ring, typically initiated by the photolytic cleavage of the weak O-N bond. chim.itacs.org
Ring Contraction-Ring Expansion (RCRE): Upon irradiation, some 3-amino-1,2,4-oxadiazoles can rearrange into 1,3,4-oxadiazoles under basic conditions via the RCRE pathway. chim.it
Internal-Cyclization Isomerization (ICI): The ICI route is another photochemical process that can lead to the formation of a regioisomeric 1,2,4-oxadiazole. chim.itacs.org
The specific outcome of irradiating this compound would depend on the reaction conditions and solvent, but it would likely involve initial cleavage of the O-N bond, followed by rearrangement into different heterocyclic structures. acs.org
Table 2: Potential Photochemical Rearrangements for the 1,2,4-Oxadiazole Moiety
| Rearrangement Type | General Mechanism | Potential Outcome |
|---|---|---|
| Ring Contraction-Ring Expansion (RCRE) | Photoinduced rearrangement often leading to a different heterocyclic system. chim.itacs.org | Formation of other five-membered heterocycles, such as 1,3,4-oxadiazoles. |
| Internal-Cyclization Isomerization (ICI) | Photoinduced rearrangement leading to a regioisomer of the starting material. chim.itacs.org | Isomerization of the 1,2,4-oxadiazole ring. |
The electronic nature of the 1,2,4-oxadiazole ring dictates its interaction with nucleophiles and electrophiles.
Nucleophilic Attack: The carbon atoms at positions C3 and C5 are electrophilic and thus susceptible to nucleophilic attack. chim.itchemicalbook.com The C5 position is often more reactive, especially when activated by an electron-withdrawing group. psu.edu Bidentate nucleophiles like hydrazine (B178648) can attack the C5 position, leading to ring-opening. chim.it
Electrophilic Attack: Electrophilic substitution directly on the ring carbons is generally difficult due to the ring's electron-poor nature. chemicalbook.comrroij.com However, the pyridine-like nitrogen at N4 can act as a nucleophilic site for electrophiles. psu.edu
Reactivity of the Azepane Moiety
Azepane is a saturated seven-membered cyclic secondary amine. wikipedia.org Its reactivity is primarily centered on the lone pair of electrons on the nitrogen atom and the C-H bonds of the methylene (B1212753) groups.
The nitrogen atom in the azepane ring is a typical secondary amine, making it both basic and nucleophilic. This allows for a variety of standard amine transformations.
N-Alkylation and N-Acylation: The nitrogen can be readily alkylated or acylated using appropriate electrophiles (e.g., alkyl halides, acyl chlorides) under basic conditions.
Salt Formation: As a base, it will react with acids to form azepanium salts.
Reaction with Carbon Dioxide: Like many secondary amines, azepane can react with carbon dioxide. wikipedia.org
N-H Functionalization: The N-H bond can be utilized for various coupling reactions to introduce different functional groups, a strategy used to modify complex molecules containing an azepine core. acs.org
Table 3: Potential Transformations at the Azepane Nitrogen
| Reaction Type | Reagents | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halides (R-X) | Tertiary amine |
| N-Acylation | Acyl chlorides (RCOCl), Anhydrides | Amide |
| N-Arylation | Aryl halides (Ar-X) with catalyst | N-Aryl azepane |
| Salt Formation | Acids (e.g., HCl) | Azepanium salt |
Direct functionalization of the C-H bonds on the saturated carbon skeleton of the azepane ring is challenging due to their low reactivity, similar to alkanes. While methods for direct C-H functionalization exist in modern organic synthesis, they often require specific directing groups or harsh conditions.
The introduction of substituents onto the azepane ring carbons is more commonly achieved during the synthesis of the ring itself. nih.govresearchgate.net The conformational flexibility of the azepane ring is an important factor in its biological activity, and introducing substituents can bias the ring to a specific conformation, which is a key strategy in drug design. lifechemicals.com
Reactivity of the Butyl Side Chain
The n-butyl group at the C5 position of the oxadiazole ring is an alkyl substituent that can undergo reactions typical for aliphatic chains, particularly at the carbon atom adjacent to the heterocyclic ring (the α-carbon). This position is analogous to the benzylic position in alkylbenzenes, and its reactivity is enhanced due to the proximity to the π-system of the oxadiazole ring.
Side-chain halogenation of alkyl groups attached to aromatic or heterocyclic rings can often be achieved under free-radical conditions. orgoreview.comlibretexts.org For the butyl group on the 1,2,4-oxadiazole ring, selective bromination at the α-carbon is anticipated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or upon photochemical initiation. orgoreview.comlibretexts.org The mechanism proceeds via a radical intermediate at the α-position, which is stabilized by the adjacent oxadiazole ring. libretexts.org Chlorination can be similarly achieved with reagents like sulfuryl chloride (SO₂Cl₂) under radical conditions. The selectivity for the α-position over other positions on the butyl chain is expected due to the weaker C-H bond at this site. libretexts.org
| Reaction | Reagents and Conditions | Expected Major Product | Reference |
|---|---|---|---|
| α-Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator), CCl₄, heat or light | 3-(Azepan-2-yl)-5-(1-bromobutyl)-1,2,4-oxadiazole | orgoreview.comlibretexts.org |
| α-Chlorination | Sulfuryl chloride (SO₂Cl₂), Benzoyl Peroxide (initiator), heat or light | 3-(Azepan-2-yl)-5-(1-chlorobutyl)-1,2,4-oxadiazole | pearson.com |
The oxidation of alkyl side chains on heterocyclic rings can lead to a variety of products, including alcohols, ketones, or carboxylic acids, depending on the oxidant and reaction conditions. While tertiary-butyl groups are notably resistant to oxidation, straight-chain alkyl groups like n-butyl are more susceptible. google.comencyclopedia.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), could potentially oxidize the butyl chain. Milder, more selective oxidation of the α-carbon to a carbonyl group might be achievable with specific reagents. The electron-withdrawing nature of the 1,2,4-oxadiazole ring may influence the ease of this oxidation. nih.gov
| Reaction | Reagents and Conditions | Expected Product | Reference |
|---|---|---|---|
| Side-chain Oxidation to Ketone | e.g., CrO₃, acetic acid; or NBS, H₂O followed by oxidation | 1-(3-(Azepan-2-yl)-1,2,4-oxadiazol-5-yl)butan-1-one | encyclopedia.com |
| Complete Side-chain Oxidation | e.g., Hot, concentrated KMnO₄, basic conditions | 3-(Azepan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid | google.com |
Inter-Ring and Substituent-Directed Reactivity
The reactivity of this compound is characterized by the electronic communication between the electron-withdrawing oxadiazole ring and the potentially electron-donating saturated azepane ring. This interplay dictates the reactivity of each component of the molecule.
The 1,2,4-oxadiazole ring is an electron-deficient heterocycle, a property that deactivates attached substituents toward electrophilic attack but can activate them toward nucleophilic attack. nih.govresearchgate.net The electron-withdrawing effect is more pronounced from the C5 position than the C3 position. nih.gov This suggests that the butyl group at C5 is more influenced by the ring's electronic character than the azepane group at C3.
The azepane ring, a seven-membered saturated N-heterocycle, is a flexible, non-aromatic structure. mdpi.comlifechemicals.com Its nitrogen atom possesses a lone pair of electrons, making it a potential nucleophile and a base. However, the attachment to the electron-withdrawing oxadiazole ring at the C2 position of the azepane significantly reduces the basicity and nucleophilicity of the azepane nitrogen compared to an unsubstituted azepane. Reactions that typically occur at the nitrogen of secondary amines, such as N-alkylation or N-acylation, would require stronger reagents or more forcing conditions.
Furthermore, the azepane ring itself can undergo reactions. For instance, oxidation of the C-H bonds adjacent to the nitrogen atom (the α-positions) is a known transformation for N-heterocycles, which can lead to the formation of lactams or other functionalized derivatives. researchgate.net
The 1,2,4-oxadiazole ring itself is susceptible to ring-opening and rearrangement reactions, often initiated by heat, light, or nucleophilic attack. chim.itpsu.edu The presence of a nucleophilic center within a side chain can lead to intramolecular rearrangements, such as the Boulton-Katritzky rearrangement. chim.itpsu.edu While the butyl group is non-nucleophilic, the nitrogen atom of the azepane ring could potentially participate in such rearrangements under specific conditions, although this would likely require initial activation of the oxadiazole ring. The stability of the oxadiazole ring is generally fair, but it can be cleaved under strong acidic or basic conditions. nih.gov
| Reactive Site | Type of Reaction | Controlling Factors | Potential Outcome | Reference |
|---|---|---|---|---|
| Azepane Nitrogen | N-Alkylation / N-Acylation | Reduced nucleophilicity due to electron-withdrawing oxadiazole ring. | Requires strong electrophiles (e.g., methyl triflate, acyl chlorides under forcing conditions). | nih.govresearchgate.net |
| Oxadiazole Ring | Ring Cleavage/Rearrangement | Weak O-N bond; low aromaticity. Can be initiated by heat, light, or strong nucleophiles/bases. | Formation of other heterocyclic systems or open-chain compounds. | chim.itpsu.edu |
| Azepane C-H bonds (α to N) | Oxidation | Proximity to the nitrogen atom. | Formation of lactams or other oxidized azepane derivatives. | researchgate.net |
Advanced Applications in Chemical Sciences
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials
No research articles or patents were identified that describe the use of 3-(Azepan-2-yl)-5-butyl-1,2,4-oxadiazole in the development of Organic Light-Emitting Diodes (OLEDs) or other optoelectronic materials. While the broader class of 1,2,4-oxadiazoles has been investigated for these applications due to their electronic properties, there is no specific data available for this particular compound.
Role as Scaffolds in Advanced Functional Materials
No studies have been found that utilize this compound as a structural scaffold for advanced functional materials such as liquid crystals or scintillators. Although oxadiazole rings are known to be components of some liquid crystalline structures, there is no evidence to suggest that this specific compound has been investigated for such purposes.
Utility as a Chemical Building Block and Synthetic Intermediate in Organic Synthesis
There is no available information in the scientific literature detailing the use of this compound as a chemical building block or a synthetic intermediate in organic synthesis. No reaction schemes or synthetic pathways involving this compound as a starting material or intermediate have been reported.
Conclusion and Future Research Directions
Summary of Current Academic Understanding
Currently, specific academic literature detailing the synthesis, properties, and applications of 3-(Azepan-2-yl)-5-butyl-1,2,4-oxadiazole is not extensively available. The PubChem database confirms its chemical structure and formula, C12H21N3O. nih.gov However, a broader understanding can be gleaned from the extensive research on the 1,2,4-oxadiazole (B8745197) ring system.
1,2,4-oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. nih.gov This ring system is a well-established pharmacophore in drug discovery, often used as a bioisostere for amide and ester groups, which can enhance metabolic stability and improve pharmacokinetic profiles. lifechemicals.comrjptonline.org Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govresearchgate.netontosight.ai
The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is also a significant scaffold in medicinal chemistry, appearing in various bioactive molecules. nih.gov The combination of the 1,2,4-oxadiazole and azepane moieties in one molecule suggests potential for unique biological activities.
Unexplored Methodologies for Synthesis and Derivatization
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-documented and typically involves the cyclization of an O-acyl amidoxime (B1450833) intermediate. researchgate.netlew.ro Several synthetic strategies could be adapted for the preparation of this compound.
Potential Synthetic Routes:
From Azepane-2-carboxamidoxime: A primary route would involve the reaction of azepane-2-carboxamidoxime with a butyl-containing acylating agent, such as pentanoyl chloride or pentanoic anhydride (B1165640), followed by cyclodehydration. researchgate.net
One-Pot Synthesis: Modern synthetic methods allow for one-pot syntheses of 1,2,4-oxadiazoles directly from amidoximes and carboxylic acids or their derivatives, often under mild conditions, which could be explored for this specific compound. nih.govnih.gov
1,3-Dipolar Cycloaddition: An alternative approach is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. nih.govchim.it
Opportunities for Derivatization:
The structure of this compound offers several sites for derivatization to create a library of related compounds for structure-activity relationship (SAR) studies:
Azepane Ring Modification: The azepane ring can be functionalized at various positions. Methods for the synthesis of substituted azepanes include ring-expansion strategies and cyclization reactions. nih.govrsc.org
Butyl Chain Variation: The butyl group at the 5-position of the oxadiazole ring can be replaced with other alkyl or aryl groups to modulate the lipophilicity and steric properties of the molecule.
N-Functionalization of Azepane: The secondary amine of the azepane ring is a prime site for introducing a variety of substituents to explore their impact on the molecule's properties.
Opportunities in Advanced Computational Modeling
Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, which can guide experimental research. numberanalytics.com
Key Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be employed to determine the electronic structure, reactivity, and stability of this compound. nih.govmdpi.com This can help in understanding its chemical behavior and predicting its reactivity in various reactions.
Molecular Docking and Dynamics: If a biological target is identified, molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of the compound with the target protein. nih.govmdpi.com This is a crucial step in rational drug design.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of derivatives, 3D-QSAR models can be developed to correlate the structural features of the molecules with their biological activity, aiding in the design of more potent compounds. diva-portal.orgresearchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the intramolecular interactions and charge distribution within the molecule, which can be important for understanding its chemical and physical properties. semanticscholar.orgresearchgate.net
Prospects for Novel Material Development
While the primary focus for many 1,2,4-oxadiazole derivatives has been in medicinal chemistry, these compounds also have potential applications in materials science. lifechemicals.com
Potential Material Applications:
Liquid Crystals: The rigid 1,2,4-oxadiazole ring can act as a mesogenic core in liquid crystalline materials. By attaching appropriate side chains to the this compound scaffold, it may be possible to design novel liquid crystals with specific properties.
Luminescent Materials: Some heterocyclic compounds exhibit interesting photophysical properties. Computational studies could predict the absorption and emission spectra of this compound and its derivatives, guiding the development of new fluorescent or phosphorescent materials.
Organic Electronics: Heterocyclic compounds are being explored for their use in organic electronic devices. The electronic properties of this compound could be tuned through derivatization to make it suitable for applications in this field.
Q & A
Q. 1.1. What are the common synthetic routes for 3-(Azepan-2-yl)-5-butyl-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclization of amidoxime precursors or coupling reactions between azepane derivatives and oxadiazole intermediates. Key steps include:
- Cyclization : Using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate ring closure from amidoximes .
- Coupling : Reacting azepane-2-carboxylic acid derivatives with pre-formed oxadiazole halides under Ullmann or Buchwald-Hartwig conditions .
- Optimization : Control temperature (80–120°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios to minimize side products like open-chain intermediates . Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. 1.2. How is the molecular structure of this compound confirmed experimentally?
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., azepane proton splitting patterns at δ 1.5–3.0 ppm; oxadiazole C=O at ~160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peaks matching theoretical mass) .
- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and torsion stresses in the oxadiazole-azepane junction .
Advanced Research Questions
Q. 2.1. How do steric and electronic effects of the azepane and butyl groups influence the compound’s reactivity in substitution or coupling reactions?
- Steric Effects : The bulky azepane ring may hinder nucleophilic attack at the oxadiazole C-5 position, favoring regioselective reactions at the butyl chain .
- Electronic Effects : Electron-withdrawing nature of the oxadiazole ring activates the butyl chain for oxidation (e.g., KMnO₄-mediated ketone formation) or halogenation .
- Case Study : Suzuki-Miyaura coupling at the butyl terminus demonstrates higher efficiency than azepane-substituted positions due to reduced steric hindrance .
Q. 2.2. What computational strategies are employed to predict the compound’s binding affinity with biological targets like enzymes or receptors?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., GSK-3β or PPAR-γ) by analyzing hydrogen bonds between the oxadiazole ring and catalytic residues .
- DFT Calculations : Assess charge distribution to identify nucleophilic/electrophilic sites (e.g., oxadiazole C-3 as an electron-deficient center for nucleophilic addition) .
- MD Simulations : Track stability of ligand-protein complexes in aqueous environments to validate docking results .
Q. 2.3. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. anticancer) be resolved?
- Assay Design : Use standardized protocols (e.g., MIC for antimicrobial activity; MTT assays for cytotoxicity) to minimize variability .
- Structural Analog Comparison : Compare with derivatives like 3-(4-methylphenyl)-5-aryl-oxadiazoles to isolate substituent-specific effects (see table below) :
| Derivative | Biological Activity | Key Structural Feature |
|---|---|---|
| 3-(Azepan-2-yl)-5-butyl | Anticancer (IC₅₀: 12 µM) | Azepane’s conformational flexibility |
| 3-(4-Methylphenyl)-5-propyl | Antimicrobial (MIC: 8 µg/mL) | Electron-donating methyl group |
- Mechanistic Studies : Probe ROS generation or apoptosis pathways to clarify mode-of-action discrepancies .
Q. 2.4. What are the challenges in crystallizing this compound, and how are they addressed?
- Challenges : Flexible azepane ring causes polymorphism; oxadiazole’s planar structure promotes π-stacking, complicating crystal growth .
- Solutions : Use slow evaporation in mixed solvents (e.g., dichloromethane/hexane) or additives (ionic liquids) to stabilize nucleation . SHELXL refinement accounts for disorder in the azepane moiety .
Q. Methodological Guidelines
- Synthetic Reproducibility : Document exact stoichiometry, solvent drying methods, and inert atmosphere conditions to ensure batch consistency .
- Data Validation : Cross-reference spectroscopic data with published oxadiazole analogs (e.g., 3-(4-bromophenyl)-5-propyl-1,2,4-oxadiazole) to confirm structural assignments .
- Safety : Follow MSDS protocols for handling phosphoryl chloride and azepane intermediates due to their toxicity and corrosivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
